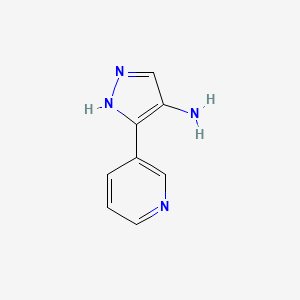

3-(Pyridin-3-yl)-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

5-pyridin-3-yl-1H-pyrazol-4-amine |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12) |

InChI Key |

ORALIAJAUQBVQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)N |

Origin of Product |

United States |

Molecular Architecture and Structure Activity Relationship Sar Investigations of 3 Pyridin 3 Yl 1h Pyrazol 4 Amine Analogues

Elucidation of Core Structural Features and Tautomerism in the 1H-Pyrazole-4-amine Moiety

The foundational core of the target compound is the pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms. britannica.com This diazole ring is aromatic, possessing a stable system of six delocalized π-electrons. nih.gov The pyrazole nucleus features two distinct nitrogen atoms: a pyrrole-like nitrogen (-NH-), which can act as a proton donor, and a pyridine-like nitrogen (=N-), which is a proton acceptor. nih.gov This dual nature gives pyrazole derivatives amphoteric properties. nih.gov

A critical characteristic of the pyrazole ring is its capacity for prototropic tautomerism, an equilibrium involving the migration of a proton. mdpi.com In an unsubstituted pyrazole, this leads to two identical tautomeric forms. However, in asymmetrically substituted pyrazoles, such as the 3-(pyridin-3-yl)-1H-pyrazol-4-amine, different tautomers can exist, potentially influencing the molecule's reactivity and its binding to biological targets. sphinxsai.comnih.gov For mono-substituted pyrazoles, up to five tautomeric forms are theoretically possible. nih.gov The specific tautomer that predominates can be influenced by the solvent, temperature, and the electronic nature of the substituents on the ring. researchgate.netmdpi.com

The presence of the 4-amino group is another key structural feature. This exocyclic amine introduces a crucial hydrogen bond donor and acceptor site, which can significantly influence molecular interactions. The functionalization of the pyrazole nucleus with an amino group has been a successful strategy in developing a wide array of pharmacologically active compounds. nih.gov For instance, in certain 4-aminopyrazoles, the distance between the exocyclic amino group and the endocyclic -NH group has been identified as an important factor for biological activity. mdpi.com

Rational Design Principles for Substitutions on the Pyridine (B92270) and Pyrazole Rings of the Chemical Compound

Rational drug design relies on a deep understanding of how specific structural modifications impact a compound's interaction with its target. For the this compound scaffold, substitutions on both the pyridine and pyrazole rings are strategically explored to optimize potency, selectivity, and pharmacokinetic properties.

A common strategy involves a fragment-based or structure-based design approach. For example, in the development of TANK-binding kinase 1 (TBK1) inhibitors based on a related 1H-pyrazolo[3,4-b]pyridine scaffold, researchers identified two key modification sites. nih.gov Initial modifications that replaced an indole (B1671886) ring with aryl aliphatic amines failed to show significant activity. nih.gov However, subsequent modifications focusing on another position revealed that introducing a benzene (B151609) sulphonamide group on the pyridine ring greatly enhanced inhibitory activity, with the meta-position being superior to the para-position. nih.gov This highlights a key principle: the position and nature of the substituent are critical.

Similarly, in the design of Src kinase inhibitors based on a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, systematic SAR studies led to the discovery of a highly potent compound by exploring various substitutions. nih.gov This iterative process of synthesis and biological evaluation is fundamental to rational design. nih.gov Computational tools, such as molecular docking, are often employed to visualize binding modes and guide the design of new analogues. nih.govresearchgate.net For instance, docking studies of a pyrazolo[3,4-b]pyridine derivative showed that the pyridine and pyrazole rings overlapped with the binding site of ATP, providing a rationale for its inhibitory activity. researchgate.net

The following table summarizes the SAR findings for a series of 1H-pyrazolo[3,4-b]pyridine derivatives designed as TBK1 inhibitors, illustrating the impact of substitutions. nih.gov

| Compound | R1 Substitution | R2 Substitution | TBK1 Inhibition (% @ 10 µM) | IC₅₀ (nM) |

| Hit Compound (6) | H | Indole | 83.0% | - |

| 12a-12i | Various | Aryl aliphatic amines | Not significant | - |

| 15y | Meta-sulphonamide (on pyridine) | Benzimidazole | - | 0.2 |

| BX795 (Reference) | - | - | - | 7.1 |

| MRT67307 (Reference) | - | - | - | 28.7 |

This table is based on data presented in the study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. nih.gov

Methodological Frameworks for Structure-Activity Relationship (SAR) Delineation in Pyrazole-Pyridine Systems

The process typically begins with the identification of a "hit" compound, which may be discovered through high-throughput screening or rational design. nih.govacs.org Subsequently, a library of analogues is synthesized by making systematic modifications to the hit structure. nih.govorganic-chemistry.org The biological activity of these analogues is then evaluated through a series of in vitro and/or in vivo assays. rsc.orgtandfonline.com

A crucial component of modern SAR frameworks is the use of computational chemistry. tandfonline.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations help rationalize observed activities and predict the potential of novel, unsynthesized compounds. researchgate.nettandfonline.com For example, a structure-based drug discovery program targeting a protein-protein interaction in T. brucei used in silico screening to identify initial hits, which were then validated using NMR spectroscopy to measure binding affinity. acs.org This integration of computational and experimental methods accelerates the optimization process.

The functionalization of the pyrazole ring is a common strategy, as its substituents significantly impact chemical and biological properties. nih.gov Aminopyrazoles, in particular, serve as versatile starting points for creating diverse libraries of compounds for SAR studies. mdpi.comnih.gov

Positional isomerism plays a critical role in the biological activity of pyrazole-pyridine compounds. The relative positions of the nitrogen atoms, the amino group, and the points of fusion between the rings can dramatically alter a molecule's shape, electronic properties, and ability to form key interactions with a biological target.

For instance, pyrazolopyridines can exist as several constitutional isomers depending on how the pyrazole and pyridine rings are fused, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyrimidine. acs.orgnih.govmdpi.com Within the pyrazolo[3,4-b]pyridine class, two tautomeric isomers, the 1H- and 2H-forms, can exist, with the 1H-isomer generally being more stable due to more favorable aromatic circulation across both rings. nih.gov

The position of the amino group on the pyrazole ring is particularly important. Studies comparing 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), and 5-aminopyrazoles (5APs) have shown that each class can exhibit distinct pharmacological profiles. mdpi.com For example, while some 5APs were developed as potent kinase inhibitors, certain 4APs showed promise as anticonvulsant agents, and this activity was linked to the specific spatial relationship between the amino group and the ring nitrogens. nih.govmdpi.com In the development of certain kinase inhibitors, substituting the pyrazole ring at position 4 yielded the best results, demonstrating a clear positional effect. nih.gov

| Isomer Type | Key Structural Feature | Reported Biological Activities | Reference |

| 3-Aminopyrazole (B16455) (3AP) | Amino group at C3 | Intermediates for pyrazolo[1,5-a]pyrimidines, antibacterial agents. | mdpi.com |

| 4-Aminopyrazole (4AP) | Amino group at C4 | Anticonvulsant, antioxidant, analgesic, and anti-inflammatory agents. | mdpi.com |

| 5-Aminopyrazole (5AP) | Amino group at C5 | Kinase inhibitors (e.g., p38MAPK, BTK). | nih.govmdpi.com |

This table illustrates how the position of the amino group on the pyrazole ring influences the potential pharmacological applications of the resulting compounds. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral environments. The synthesis of optically active compounds, where a molecule and its mirror image (enantiomer) are not superimposable, is often necessary to achieve the desired therapeutic effect and avoid off-target activities.

Methodologies have been developed for the regioselective synthesis of optically active (pyrazolyl)pyridines that contain a quaternary stereocenter, allowing for the controlled creation of specific stereoisomers for biological evaluation. researchgate.net This control is critical because different enantiomers of a drug can have vastly different potencies and pharmacological profiles.

A prominent example of the importance of stereochemistry in a pyrazole-containing drug is Pirtobrutinib (Jaypirca™). nih.gov This compound, a reversible inhibitor of Bruton's tyrosine kinase (BTK), is specifically the (S)-enantiomer of 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. nih.gov The specific stereoconfiguration of the (S)-isomer is crucial for its high-affinity binding to the BTK enzyme and its potent activity in treating mantle cell lymphoma. nih.gov This case underscores the necessity of considering and controlling stereochemistry during the design and synthesis of analogues to achieve optimal interaction with the target protein.

Advanced Synthetic Strategies for 3 Pyridin 3 Yl 1h Pyrazol 4 Amine and Its Analogues

Convergent and Divergent Synthetic Routes to the Pyrazole-Pyridine Scaffold.researchgate.netbeilstein-journals.org

The creation of the pyrazole-pyridine scaffold often involves building the pyridine (B92270) ring onto a pyrazole (B372694) that is already formed. nih.gov This approach utilizes various pyrazole derivatives as foundational building blocks. nih.gov The specific synthetic route chosen can be influenced by the desired substitution pattern on the final molecule, leading to either convergent or divergent synthetic strategies. Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. In contrast, divergent syntheses start from a common intermediate that is then elaborated into a variety of structurally related analogues. nih.gov

Formation of the Pyridine Ring onto a Pre-existing Pyrazole Core.researchgate.netbeilstein-journals.orgnih.govnih.gov

A predominant strategy for synthesizing pyrazolo[3,4-b]pyridines involves the annulation of a pyridine ring onto a pre-existing pyrazole. nih.govbeilstein-journals.org This approach is widely adopted due to the commercial availability and synthetic accessibility of various substituted pyrazole starting materials. nih.gov The specific methods employed often depend on the nature of the pyrazole precursor and the desired substitution pattern on the resulting pyridine ring.

Aminopyrazoles, particularly 3-aminopyrazoles and 5-aminopyrazoles, are versatile and crucial starting materials in the synthesis of pyrazole-fused heterocycles. researchgate.netnih.gov These compounds act as key building blocks due to the presence of multiple reactive sites that can participate in cyclization reactions. researchgate.net 3-Aminopyrazoles, for instance, are widely reported as anticancer and anti-inflammatory agents, making their derivatives of significant interest. mdpi.com The most common method for synthesizing 5-aminopyrazoles is through the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization. beilstein-journals.org

The reactivity of aminopyrazoles allows for their use in constructing fused heterocyclic systems. For example, 5-aminopyrazoles can react with various reagents to form a six-membered azine ring fused to the pyrazole core. beilstein-journals.org The choice between using a 3-aminopyrazole (B16455) or a 5-aminopyrazole can influence the regiochemistry of the final product, leading to different isomers of the pyrazolo-pyridine scaffold. nih.gov

| Starting Material | Synthetic Method | Product Type | Reference |

| β-Ketonitriles and Hydrazines | Condensation/Cyclization | 5-Aminopyrazoles | nih.govbeilstein-journals.org |

| 3-Aminopyrazoles | Cyclization Reactions | Pyrazole-fused heterocycles | researchgate.netmdpi.com |

| 5-Aminopyrazoles | Cyclization Reactions | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

A widely employed and classic method for constructing the pyridine ring onto a pyrazole core is the cyclocondensation reaction between an aminopyrazole and a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov This reaction, often referred to as the Knorr synthesis when applied to pyrazole formation, is a cornerstone in the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org In this process, the aminopyrazole, typically a 5-aminopyrazole, acts as a binucleophile, reacting with the two electrophilic centers of the 1,3-dicarbonyl compound. nih.gov

The reaction mechanism generally involves an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring. nih.gov A critical aspect of this reaction is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used. mdpi.comnih.gov The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov For instance, the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones in refluxing acetic acid has been shown to be regiospecific. nih.gov

| Reactants | Conditions | Product | Key Feature | Reference |

| 5-Aminopyrazole and 1,3-Dicarbonyl compound | Varies (e.g., acetic acid, heat) | 1H-Pyrazolo[3,4-b]pyridine | Potential for regioisomers with unsymmetrical diketones | mdpi.comnih.gov |

| 5-Aminopyrazole and Trifluoromethyl-β-diketones | Refluxing acetic acid | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | Regiospecific synthesis | nih.gov |

| 5-Aminopyrazole and Ethyl 2,4-dioxo-4-phenylbutanoate | Not specified | Ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Electron-withdrawing groups on the aryl ring increase yield | nih.gov |

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline (B57606) derivatives and can be adapted for the construction of fused pyridine rings onto other heterocyclic systems. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) or a related amino-heterocycle with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. wikipedia.orgresearchgate.net

In the context of synthesizing pyrazolo-pyridines, an aminopyrazole is used in place of aniline. The reaction proceeds through the formation of an intermediate anilidomethylenemalonic ester, which then undergoes an intramolecular cyclization via a 6-electron process to form the 4-hydroxy-3-carboalkoxy-pyrazolo-pyridine. wikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent hydrolysis of the ester and decarboxylation can yield the corresponding 4-hydroxypyrazolo-pyridine. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines and aminopyrazoles with electron-donating groups at the meta-position relative to the amino group. wikipedia.org Microwave irradiation has been shown to accelerate this reaction, often providing a rapid and solvent-free method for the synthesis of the fused heterocyclic system. researchgate.net

| Reactants | Key Steps | Product | Notes | Reference |

| Aminopyrazole and Diethyl ethoxymethylenemalonate (EMME) | Condensation, Thermal Cyclization | 4-Hydroxy-3-carboalkoxypyrazolo-pyridine | Product exists mainly as the 4-oxo tautomer | wikipedia.orgresearchgate.net |

| Furo[2,3-d]pyrimidine-4-amines and EMME | Classical heating or Microwave irradiation | Ethyl 4-oxo-furo[3,2-e]pyrimidine-3-carboxylates | Microwave method is faster and solvent-free | researchgate.net |

| 4-Aminothieno[2,3-d]pyrimidines and EMME | Conventional heating vs. Microwave irradiation | Thieno[3,2-e]pyrimido[1,2-c]pyrimidines | Comparison of synthetic efficiency | researchgate.net |

The reaction of aminopyrazoles with α,β-unsaturated ketones and their derivatives provides a versatile route to pyrazolo[3,4-b]pyridines. nih.gov This method typically involves a Michael addition of the aminopyrazole to the α,β-unsaturated system, followed by an intramolecular cyclization, dehydration, and subsequent aromatization. nih.govnih.gov

The regioselectivity of the initial Michael addition can be a point of contention, with some studies suggesting the initial attack occurs from the C4 position of the pyrazole, while others propose the amino group as the initial nucleophile. nih.gov Regardless of the initial step, the subsequent cyclization involves the reaction of the amino group with the carbonyl carbon of the former ketone. nih.gov The use of ionic liquids as solvents can make this process more environmentally benign. nih.gov Furthermore, enantioselective Michael addition reactions of pyrazolin-5-ones to α,β-unsaturated ketones have been developed using primary amine catalysts, offering a pathway to chiral pyrazole derivatives. nih.gov

| Aminopyrazole | α,β-Unsaturated Ketone/Derivative | Conditions | Product | Key Features | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Chalcones (α,β-unsaturated ketones) | Ionic liquid [bmim]Br, 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Environmentally benign process, excellent yields | nih.gov |

| 5-Aminopyrazole | α,β-Unsaturated ketones | General conditions | 1H-Pyrazolo[3,4-b]pyridines | Mechanism involves Michael addition, cyclization, dehydration, and aromatization | nih.gov |

| Pyrazolin-5-ones | α,β-Unsaturated ketones | Cinchona alkaloid-derived primary amine catalyst | Chiral pyrazole derivatives | Enantioselective 1,4-addition | nih.gov |

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgacs.org These reactions are highly atom-economical and often environmentally friendly, especially when conducted in green solvents like water. acs.orglongdom.org MCRs have been successfully applied to the synthesis of pyrazole and pyrazolo-pyridine derivatives. researchgate.net

One notable example involves the reaction of 5-aminopyrazoles, aldehydes, and cyclic β-diketones. nih.govbeilstein-journals.org This three-component reaction can lead to the formation of pyrazolo[3,4-b]pyridine derivatives, sometimes yielding dihydropyrazolo[3,4-b]pyridines as intermediates that can be subsequently oxidized. nih.govbeilstein-journals.org Another MCR strategy involves the reaction of enaminones, benzaldehyde, hydrazine (B178648) dihydrochloride, and ethyl cyanoacetate (B8463686) in water to produce pyrazolo[3,4-b]pyridine derivatives. longdom.org These MCRs offer a straightforward and sustainable approach to accessing these important heterocyclic scaffolds. longdom.org

| Reactants | Product | Key Features | Reference |

| 5-Aminopyrazoles, Aldehydes, Cyclic β-diketones | Pyrazolo[3,4-b]pyridines (or dihydropyrazolo[3,4-b]pyridines) | Good yields, sometimes requires subsequent dehydrogenation | nih.govbeilstein-journals.org |

| Enaminones, Benzaldehyde, Hydrazine dihydrochloride, Ethyl cyanoacetate | Pyrazolo[3,4-b]pyridines | Four-component reaction in water, sustainable approach | longdom.org |

| 5-(4-Substituted-benzylamino)pyrazoles, Cyclic-β-diketones, Formaldehyde | Pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones | Microwave and conventional heating conditions applicable | beilstein-journals.org |

| 5-Aminopyrazole, Aldehydes, β-Ketonitriles | Pyrazolo[3,4-b]pyridines and Pyrazolo[1,5-a]pyrimidines | Product formation can be influenced by the steric bulk of substituents | nih.gov |

Formation of the Pyrazole Ring onto a Pre-existing Pyridine Framework

A prevalent and versatile strategy for constructing the 3-(pyridin-3-yl)pyrazole core involves the annulation of a pyrazole ring onto a functionalized, pre-existing pyridine scaffold. This approach leverages the availability of diverse pyridine starting materials. A primary method is the cyclocondensation reaction between a hydrazine derivative and a pyridine molecule containing a 1,3-dielectrophilic moiety. nih.govchemtube3d.com

This transformation is commonly achieved by reacting hydrazine hydrate (B1144303) with pyridyl-substituted β-ketonitriles or other 1,3-dicarbonyl equivalents. miami.edunih.gov For instance, the synthesis of pyrazolo[4,3-b]pyridines can be accomplished starting from 2-chloro-3-nitropyridines. nih.govresearchgate.net The process involves a sequence of nucleophilic aromatic substitution (SNAr) with a ketoester followed by a modified Japp-Klingemann reaction, which combines azo-coupling, deacylation, and the final pyrazole ring closure in a one-pot manner. nih.govresearchgate.net

A typical reaction sequence is outlined below:

Activation of Pyridine Ring : Starting with a substituted pyridine, such as a 2-chloropyridine (B119429) derivative bearing an electron-withdrawing group (e.g., a nitro or cyano group) at the 3-position, enhances its reactivity towards nucleophiles.

Introduction of the Carbon Backbone : The activated pyridine reacts with a C3 synthon, like ethyl acetoacetate, via an SNAr reaction to form a pyridyl ketoester. nih.gov

Cyclization with Hydrazine : The resulting intermediate, which now contains the necessary 1,3-dicarbonyl-like functionality attached to the pyridine ring, is treated with hydrazine or a substituted hydrazine. The hydrazine undergoes a condensation reaction, first with one carbonyl group and then cyclizing onto the second, to form the aromatic pyrazole ring. This step often proceeds in an acidic medium or with thermal promotion to facilitate the dehydration and aromatization steps. nih.govnih.gov

An alternative route involves the reaction of 2-chloronicotinonitrile (a pyridine derivative) with hydrazine, which can then be further reacted to build the desired pyrazole structure. researchgate.net These methods highlight the modularity of building the pyrazole ring onto a pyridine template, allowing for diverse functionalization based on the starting pyridine's substitution pattern.

Catalytic Approaches and Reaction Conditions in Pyrazole-Pyridine Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to enhance reaction efficiency, selectivity, and scope. The synthesis of pyrazole-pyridine architectures has significantly benefited from the development of novel catalytic systems, including metal-catalyzed cross-couplings and methodologies aligned with the principles of green chemistry.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Ullmann)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-nitrogen bonds, essential for linking pyrazole and pyridine heterocycles.

The Suzuki-Miyaura coupling is a versatile method for creating a direct bond between the two rings. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of a heteroaryl boronic acid (or ester) with a heteroaryl halide. nih.govnih.gov For the synthesis of pyridinyl-pyrazoles, this could be approached in two ways:

Coupling a pyridylboronic acid with a halogenated pyrazole (e.g., 4-bromo-1H-pyrazole).

Coupling a pyrazolylboronic acid with a halogenated pyridine (e.g., 3-bromopyridine).

A notable example involves the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various aryl and heteroaryl boronic acids using a palladium precatalyst like XPhos Pd G2. rsc.org Subsequent reduction of the nitro groups yields 4-substituted-1H-pyrazole-3,5-diamines, structures analogous to the target compound. rsc.org The choice of ligand, base, and solvent is critical for achieving high yields, especially when dealing with nitrogen-containing heterocycles which can inhibit the catalyst. organic-chemistry.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Reactants | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole + Phenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 95 | rsc.org |

| Pyridine-2-sulfonyl fluoride (B91410) + Pyrazole boronic ester | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane | Modest | cdnsciencepub.com |

The Ullmann condensation is another cornerstone reaction, typically involving copper catalysis to form C-N bonds, which is ideal for N-arylation of pyrazoles with pyridyl halides. organic-chemistry.org The classic Ullmann reaction requires harsh conditions (high temperatures), but modern protocols often use copper(I) salts (e.g., CuI) with ligands such as diamines or amino acids, allowing the reaction to proceed under milder conditions. researchgate.netorganic-chemistry.org This method can be used to synthesize N-pyridyl pyrazoles by coupling a pyrazole with a halopyridine. organic-chemistry.org For instance, CuI-catalyzed coupling of pyrazole derivatives with aryl triflates has been demonstrated, showcasing the reaction's utility. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex heterocycles like 3-(Pyridin-3-yl)-1H-pyrazol-4-amine.

Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reaction rates and often improving yields. youtube.com Reactions that take several hours under conventional heating can often be completed in minutes under microwave irradiation. nih.govdergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazoles and fused pyrazolopyridines, including multicomponent reactions. mdpi.comnih.goveurekaselect.com

Sustainable Catalysis and Solvents:

Heterogeneous Catalysts: The use of recyclable, solid-supported catalysts simplifies product purification and minimizes waste. Examples include nano-ZnO, nih.gov and various magnetic nanocatalysts that can be easily recovered using an external magnet. nih.govrsc.org An alginic acid-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) has been shown to be highly efficient for synthesizing pyrazolopyridines at room temperature. rsc.org

Green Solvents: Replacing volatile organic compounds (VOCs) with environmentally benign solvents is a key green chemistry goal. Water is an ideal green solvent, and numerous pyrazole syntheses have been developed in aqueous media. thieme-connect.com Ethanol is another preferred solvent, often used in cyclocondensation reactions. nih.govacs.org In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. mdpi.comnih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical. They reduce the number of synthetic steps and purification procedures, saving time, energy, and materials. researchgate.net Several one-pot syntheses of pyrazolopyridines have been developed using this approach. nih.govrsc.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrazolopyridines

| Method | Conditions | Reaction Time | Yield | Sustainability Aspect | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Reflux in ethanol | 8-12 hours | 60-75% | Standard method | nih.gov |

| Microwave Irradiation | MW (300 W) in DMF | 5-10 minutes | 85-95% | Energy efficiency, speed | nih.gov |

| Nanocatalysis (Solvent-free) | Fe3O4@MIL-101(Cr) catalyst, 100 °C | 25-40 minutes | 89-96% | Recyclable catalyst, no solvent | nih.gov |

Isolation, Purification, and Yield Optimization of Complex Pyrazole-Pyridine Architectures

The successful synthesis of a target molecule culminates in its effective isolation and purification with an optimized yield. For complex, basic architectures like this compound, these final steps present unique challenges.

Isolation and Purification: The primary methods for purifying pyrazole-pyridine compounds are recrystallization and column chromatography. researchgate.net

Recrystallization: This is a cost-effective and scalable purification technique. The choice of solvent is critical. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, ethyl acetate (B1210297), or mixtures such as ethanol/water. acs.orgresearchgate.net The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. google.com

Column Chromatography: Flash chromatography is widely used for separating complex mixtures. However, the basic nature of the amine and pyridine nitrogen atoms in the target molecule can lead to strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel. biotage.combiotage.com This can result in poor separation, peak tailing, and even irreversible adsorption of the product onto the column. biotage.com Several strategies are employed to overcome this issue:

Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (B128534) (~0.1-1%), to the eluent (e.g., hexane/ethyl acetate or DCM/methanol) neutralizes the acidic sites on the silica, improving elution and peak shape. researchgate.netbiotage.com

Amine-Functionalized Silica: Using a stationary phase where the silica is chemically modified with amino groups (KP-NH) provides a basic surface, which prevents the unwanted acid-base interactions and allows for efficient separation with simple solvent gradients. biotage.com

Reversed-Phase Chromatography: Using a non-polar stationary phase like C18 silica with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is another effective option, particularly for polar amines. researchgate.netbiotage.com

Yield Optimization: Maximizing the yield of the desired product requires systematic optimization of reaction parameters. This involves studying the effect of variables such as catalyst type and loading, solvent, temperature, reaction time, and reactant stoichiometry.

For metal-catalyzed reactions, screening different ligands and bases is crucial. In the synthesis of pyrazolo[1,5-a]pyridines, for example, changing the amount of acetic acid catalyst from 2 to 6 equivalents increased the yield from 34% to 74%. acs.org Similarly, in multicomponent reactions, the choice of catalyst can have a dramatic effect; a study on pyrazolo[3,4-b]pyridine synthesis showed that a nano-magnetic catalyst under solvent-free conditions consistently gave yields above 90%, outperforming many conventional methods. nih.gov The results of such optimization studies are often presented in tabular form to clearly show the impact of each variable.

Computational Chemistry and Molecular Modeling for 3 Pyridin 3 Yl 1h Pyrazol 4 Amine Systems

Advanced In Silico Methodologies for Chemical Space Exploration and Library Design

The scaffold of 3-(pyridin-3-yl)-1H-pyrazol-4-amine serves as a valuable starting point for chemical space exploration and the design of focused compound libraries. Advanced in silico methodologies enable the rapid, cost-effective generation and evaluation of virtual derivatives, prioritizing compounds with the highest probability of desired biological activity and favorable pharmacokinetic profiles for synthesis. chemmethod.comchemmethod.com These computational approaches are instrumental in modern drug discovery, allowing researchers to navigate vast chemical spaces efficiently. researchgate.net

The process of library design around the this compound core typically begins with defining points of diversification. For this scaffold, the primary amine on the pyrazole (B372694) ring, the hydrogen on the pyrazole nitrogen (N1), and available positions on the pyridine (B92270) ring are logical sites for chemical modification. By attaching various R-groups at these positions, a virtual library of thousands or even millions of related compounds can be generated.

High-Throughput Virtual Screening (HTVS) is a cornerstone of this exploratory phase. chemmethod.com It involves docking a large library of virtual compounds, derived from the core scaffold, against the three-dimensional structure of a biological target. chemmethod.comnih.gov This technique simulates the binding interactions between each compound and the target's active site, calculating a docking score that estimates binding affinity. nih.gov Compounds with the most favorable scores are selected for further analysis.

Pharmacophore-Based Screening represents another key methodology. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. For the this compound scaffold, key pharmacophoric features would likely include hydrogen bond donors (the amine and pyrazole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic ring system. Virtual libraries can be filtered to select only those molecules that match the pharmacophore model, significantly enriching the pool of potential hits.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of compounds and their biological activities. ej-chem.org By building a QSAR model from a set of known active and inactive compounds, the activity of new, unsynthesized derivatives of this compound can be predicted. This allows for the prioritization of derivatives expected to have the highest potency. ej-chem.org

ADMET Prediction is a critical step in library design to eliminate compounds with poor pharmacokinetic properties early in the process. chemmethod.comnih.gov In silico tools are used to predict properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov For instance, models based on Lipinski's Rule of Five are often applied to assess the "drug-likeness" of virtual compounds. nih.govnih.gov The table below illustrates a typical output from an in silico ADMET prediction for a set of hypothetical derivatives of the core scaffold.

Table 1: Example of In Silico ADMET Profiling for a Virtual Library Based on the this compound Scaffold

| Compound ID | R-Group (at 4-NH₂) | Predicted LogP¹ | Predicted Aqueous Solubility (logS)² | BBB Penetration³ |

|---|---|---|---|---|

| CORE-001 | H (Parent) | 1.85 | -2.5 | No |

| LIB-001 | -C(O)CH₃ | 1.60 | -2.1 | No |

| LIB-002 | -SO₂CH₃ | 1.72 | -2.8 | No |

| LIB-003 | -CH₂-Cyclopropyl | 2.95 | -3.4 | Yes |

| LIB-004 | -C(O)-Phenyl | 3.51 | -4.0 | Yes |

| LIB-005 | -C(O)NH-CH₃ | 1.45 | -2.3 | No |

This table contains computationally generated, hypothetical data for illustrative purposes. ¹LogP: A measure of lipophilicity. ²logS: A measure of solubility in water. ³BBB: Blood-Brain Barrier.

Molecular Dynamics (MD) Simulations offer a more sophisticated evaluation of the most promising candidates identified through virtual screening. nih.gov MD simulations model the movement of the compound and its target protein over time, providing insights into the stability of the binding pose and the key interactions that maintain the complex. nih.gov This helps to verify the docking results and provides a more accurate assessment of binding affinity.

The integration of these advanced in silico methodologies allows for a systematic and rational exploration of the chemical space surrounding the this compound scaffold. The process culminates in the design of a focused library of compounds with a high likelihood of biological activity and favorable drug-like properties, thereby accelerating the discovery of novel therapeutics. researchgate.net

Role As a Precursor and Scaffold in Advanced Chemical Synthesis

Utilization of 3-(Pyridin-3-yl)-1H-pyrazol-4-amine as a Core Building Block for Diverse Heterocycles

The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (pyridine and pyrazole (B372694) rings) characteristics, makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The pyrazole moiety itself is a common feature in many biologically active molecules, and its combination with a pyridine (B92270) ring expands the potential for creating novel chemical entities. clockss.orgaksci.com

Researchers have successfully employed this compound and its analogs as key building blocks. For instance, aminopyrazoles are crucial for synthesizing pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-e] rsc.orgnih.govdiazepines, and other fused systems. researchgate.net The general strategy involves leveraging the amino group and adjacent ring positions to construct new rings, leading to a diverse range of molecular architectures.

Table 1: Examples of Heterocycles Synthesized from Aminopyrazole Precursors

| Precursor | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5-Amino-4-cyano-1-phenylpyrazole | Triethyl orthoformate, Benzhydrazide | 5-Benzamido-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidine | researchgate.net |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Aromatic aldehydes, Ethyl pyruvate | Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates | cardiff.ac.uk |

| 1,3-Diphenyl-1H-pyrazol-5-amine | Dimedone, Isatin | 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones | lookchem.com |

Strategies for Derivatization of the 4-Amino Group and Other Functional Handles

The 4-amino group of this compound is a primary site for chemical modification, enabling the introduction of a wide variety of substituents and the construction of new molecular frameworks. Standard organic reactions can be employed to derivatize this amino group, significantly expanding the chemical space accessible from this precursor.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental transformation that allows for the introduction of a vast range of functional groups.

Alkylation: Introduction of alkyl groups through reactions with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines or used as intermediates in other reactions. For example, the reaction of aminopyrazoles with aldehydes is a key step in the synthesis of certain pyrazoloquinolines. nih.gov

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles, including halogens and cyano groups. This is a powerful method for introducing functionality that is otherwise difficult to install. researchgate.net

Coupling Reactions: The amino group can participate in various coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl partners.

These derivatization strategies are not limited to the amino group. The pyridine and pyrazole rings also offer sites for functionalization, such as through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, further enhancing the utility of this scaffold. nih.gov

Construction of Fused Heterocyclic Systems from Pyrazole-Pyridine Precursors (e.g., pyrazolo[3,4-b]pyridines)

A particularly important application of this compound and related aminopyrazoles is in the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. mdpi.comnih.gov This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors. rsc.org

The synthesis of pyrazolo[3,4-b]pyridines from aminopyrazole precursors typically involves the formation of the pyridine ring. nih.gov One common method is the Friedländer annulation, where an aminopyrazole with an adjacent acetyl group reacts with a ketone. Another widely used approach is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov The reaction of 5-aminopyrazoles with α,β-unsaturated ketones also leads to the formation of the pyrazolo[3,4-b]pyridine core. nih.gov

Furthermore, multicomponent reactions have been developed for the efficient, one-pot synthesis of pyrazolo[3,4-b]pyridines and related pyrazolopyrimidines. rsc.org These reactions often utilize an aminopyrazole, an aldehyde, and an alkyne in the presence of a catalyst. researchgate.net

Table 2: Synthetic Routes to Pyrazolo[3,4-b]pyridines from Aminopyrazole Precursors

| Aminopyrazole Derivative | Co-reactant(s) | Key Reaction Type | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| 5-Aminopyrazole | 1,3-Dicarbonyl compound | Condensation | 1H-Pyrazolo[3,4-b]pyridine | mdpi.comnih.gov |

| 5-Aminopyrazole | α,β-Unsaturated ketone | Michael Addition/Condensation | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Amino-1H-pyrazole-4-carboxylate | Aromatic aldehyde, Terminal alkyne | Three-component reaction | Pyrazolo[1,5-a]pyrimidine | rsc.orgresearchgate.net |

| 3-Amino-1H-pyrazolo[3,4-b]pyridines | Diazotizing agent, Iodine source | Iododediazonation | 3-Iodo-1H-pyrazolo[3,4-b]pyridines | researchgate.net |

Application in Combinatorial Chemistry and Parallel Synthesis of Compound Libraries

The versatility of the this compound scaffold makes it highly suitable for applications in combinatorial chemistry and the parallel synthesis of compound libraries. These techniques are instrumental in modern drug discovery, allowing for the rapid generation of large numbers of structurally related compounds for biological screening.

The amenability of the amino group and other functional handles to a wide range of chemical transformations allows for the systematic introduction of diverse substituents. By employing parallel synthesis techniques, a library of compounds can be generated by reacting the core scaffold with a collection of different building blocks. For example, a library of pyrazole-4-carboxamides was prepared through a parallel solution-phase approach. researchgate.net Similarly, a three-component reaction has been adapted for the parallel synthesis of a pyridinium (B92312) pyrazol-3-olate inner salt library. nih.gov

The development of robust synthetic methods, including multicomponent reactions and solid-phase synthesis, further enhances the utility of aminopyrazole scaffolds in generating compound libraries. nih.gov These libraries provide a rich source of novel chemical matter for identifying new lead compounds in drug discovery programs. nih.gov

Advanced Characterization and Spectroscopic Analysis of Pyrazole Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of pyrazole-pyridine derivatives, the chemical shifts of the protons are influenced by the electronic effects of the two interconnected aromatic rings. For instance, in related pyrazole (B372694) structures, the pyrazole ring protons typically appear as distinct signals, with their exact positions dependent on the substitution pattern. chemicalbook.com The protons on the pyridine (B92270) ring also exhibit characteristic shifts, which are influenced by the position of the nitrogen atom and the point of attachment to the pyrazole ring. rsc.org The amine protons on the pyrazole ring would be expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. rsc.orgresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of both the pyrazole and pyridine rings resonate at characteristic chemical shifts. rsc.orgresearchgate.net The carbon atom attached to the amino group, as well as the carbons at the junction of the two rings, would show specific shifts indicative of their electronic environment. Detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the proposed molecular structure. nih.govresearchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Spectral Data for a Substituted Pyrazole System

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole-H | ~7.5 - 8.5 | ~100 - 140 |

| Pyridine-H | ~7.0 - 9.0 | ~120 - 150 |

| NH₂ | ~3.5 - 5.5 (broad) | - |

| C-NH₂ | - | ~140 - 155 |

| C-Pyridine | - | ~125 - 150 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution patterns on the pyridine and pyrazole rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For 3-(Pyridin-3-yl)-1H-pyrazol-4-amine, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. rsc.org

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 174.07 | Molecular Ion |

| [M-HCN]⁺ | 147.06 | Loss of hydrogen cyanide from the pyrazole ring |

| [M-N₂]⁺ | 146.08 | Loss of nitrogen gas from the pyrazole ring |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |

| [C₃H₃N₂]⁺ | 67.03 | Pyrazolyl fragment |

Note: The m/z values are theoretical and based on the most common isotopes. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. amazonaws.comexcli.denist.gov

The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole N-H group are expected to appear as one or more bands in the region of 3200-3500 cm⁻¹. vscht.cz The C-N stretching vibrations of the amine group will also be present. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and pyrazole rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The presence and specific positions of these bands provide strong evidence for the key functional groups and the aromatic nature of the compound.

Interactive Table: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Pyrazole) | Stretch | 3200 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C, C=N (Aromatic Rings) | Stretch | 1400 - 1650 |

| C-N | Stretch | 1250 - 1350 |

| N-H | Bend | 1550 - 1650 |

Note: The exact wavenumbers can be influenced by intermolecular interactions in the solid state.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would reveal detailed information about bond lengths, bond angles, and torsional angles within the molecule. nih.gov

This technique would confirm the planarity of the pyrazole and pyridine rings and determine the dihedral angle between them. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. nih.gov For instance, the amine group and the pyrazole N-H can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and pyrazole rings can act as hydrogen bond acceptors. These interactions play a crucial role in the solid-state architecture of the compound.

Interactive Table: Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Z | 4 |

Note: These are representative values and the actual crystallographic parameters for this compound would need to be determined experimentally.

Complementary Spectroscopic Techniques for Investigating Electronic and Photophysical Properties

Beyond structural elucidation, understanding the electronic and photophysical properties of this compound is crucial, particularly for applications in materials science and medicinal chemistry. UV-Visible and fluorescence spectroscopy are key techniques for this purpose.

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the conjugated pyrazole-pyridine system. researchgate.netmdpi.com The position and intensity of these bands are sensitive to the solvent polarity.

Fluorescence spectroscopy can reveal whether the compound emits light after being excited by UV radiation. Many pyrazole and pyridine derivatives are known to be fluorescent. mdpi.com A fluorescence spectrum would show the emission wavelength, quantum yield, and lifetime of the excited state. These photophysical properties are highly dependent on the molecular structure and the surrounding environment, and they are critical for applications such as fluorescent probes and optoelectronic materials. researchgate.netmdpi.com

Interactive Table: Expected Photophysical Data for a Pyrazole-Pyridine System

| Parameter | Expected Range |

| Absorption Maximum (λabs) | 250 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 350 - 500 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 |

Note: These values are illustrative and the actual photophysical properties can vary significantly based on the specific molecular structure and solvent.

Future Perspectives and Emerging Trends in Pyrazole Pyridine Research

Development of Innovative and Sustainable Synthetic Methodologies for the Chemical Compound

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research for over a century, with a constant drive towards more efficient, cost-effective, and environmentally benign methods. mdpi.commdpi.com For the specific synthesis of 3-(Pyridin-3-yl)-1H-pyrazol-4-amine and its analogues, future research is geared towards the adoption of green chemistry principles and innovative synthetic protocols.

Recent advancements in synthetic chemistry offer promising avenues. rsc.org These include the use of metal-catalyst and nanocatalyst-based reactions, microwave-assisted synthesis, and multicomponent reactions. nih.gov Such approaches often lead to higher yields, reduced reaction times, and a decrease in the generation of hazardous waste. For instance, one-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel, are particularly attractive for their atom economy and operational simplicity. nih.gov

Furthermore, the development of late-stage functionalization techniques is a key area of focus. rsc.org These methods allow for the introduction of chemical diversity at a late stage of the synthetic sequence, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This is a significant departure from traditional linear syntheses, which can be time-consuming and resource-intensive. The exploration of novel reactants and innovative reaction types will continue to be a driving force in the efficient synthesis of pyrazole-pyridine compounds. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from drug discovery to materials design. In the context of this compound, these computational tools are poised to play a pivotal role in accelerating the design and synthesis of new analogues.

AI and ML algorithms can be trained on vast datasets of chemical reactions and molecular properties to predict the outcomes of synthetic steps, identify potential side reactions, and even propose novel synthetic routes. openreview.net This predictive power can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies. For instance, machine learning models can be developed to predict the reactivity of different starting materials and reagents, guiding the selection of optimal reaction conditions. nih.gov

Moreover, generative models, a class of AI algorithms, can design novel molecular structures with desired properties. By learning the underlying patterns in existing chemical data, these models can generate new pyrazole-pyridine scaffolds with potentially enhanced biological activity or improved physicochemical properties. This data-driven approach to molecular design complements traditional medicinal chemistry intuition and opens up new avenues for innovation. The use of AI has already been demonstrated in the design of novel pyridine (B92270) derivatives with potential antidiabetic and anticancer activities. nih.gov

Exploration of Unconventional Reactivity and Transformation Pathways for Novel Analogues

To expand the chemical space around the this compound core, researchers are increasingly exploring unconventional reactivity and novel transformation pathways. This involves moving beyond well-established reactions and investigating new ways to functionalize the pyrazole and pyridine rings.

One area of interest is the development of methods for skeletal editing, which involves the precise modification of the core heterocyclic framework. For example, a recent study demonstrated the conversion of pyrimidines into pyrazoles through a formal carbon deletion, a transformation that proceeds under mild conditions and allows for the introduction of new substituents. acs.org While not directly applied to the target compound, this type of skeletal remodeling highlights the potential for developing innovative strategies to access novel pyrazole-pyridine analogues.

Furthermore, the exploration of chemo- and regioselective transformations is crucial for the synthesis of specific isomers and derivatives. researchgate.net By carefully controlling reaction conditions and utilizing appropriate catalysts, it is possible to direct the outcome of a reaction towards a desired product, avoiding the formation of unwanted side products. This level of control is essential for the efficient synthesis of complex molecules with well-defined structures. The development of such selective transformations will be instrumental in creating a diverse library of analogues based on the this compound scaffold.

Design of Next-Generation Pyrazole-Pyridine Scaffolds with Tunable Physicochemical Properties

The ability to fine-tune the physicochemical properties of a molecule is critical for its successful application, particularly in medicinal chemistry where factors such as solubility, permeability, and metabolic stability are paramount. The design of next-generation pyrazole-pyridine scaffolds with tunable properties is a key future direction.

Computational tools, including quantitative structure-activity relationship (QSAR) and molecular docking simulations, can be employed to guide the design of these next-generation scaffolds. nih.govnih.gov By establishing a correlation between the structural features of a molecule and its properties, these models can predict the impact of different substituents, allowing for a more rational and targeted approach to molecular design. The ultimate goal is to create a toolbox of pyrazole-pyridine building blocks with a range of physicochemical properties that can be readily incorporated into new drug candidates or functional materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-(Pyridin-3-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyridine derivatives with pyrazole precursors. For example, a copper-catalyzed Ullmann-type reaction can link 3-iodopyridine to 4-aminopyrazole derivatives under basic conditions (e.g., cesium carbonate) in solvents like DMSO at 35–70°C for 24–48 hours . Key parameters include:

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- 1H/13C NMR : Aromatic protons (δ 8.8–9.1 ppm for pyridine) and pyrazole NH2 signals (δ 3.2–3.5 ppm) confirm regiochemistry .

- Mass spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., m/z 215 [M+H]+) .

- IR spectroscopy : NH stretching (~3298 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?

Discrepancies often arise from:

- Substituent effects : Chlorine at the pyrazole 3-position (e.g., 3-chloro derivatives) enhances antimicrobial activity but reduces solubility, complicating bioassays .

- Assay conditions : Varying pH or serum protein content in cell-based studies may alter compound stability. Validate activity using orthogonal methods (e.g., enzymatic vs. cellular assays) .

- Stereochemical factors : Use X-ray crystallography (SHELX refinement) to correlate 3D conformation with activity .

Q. What strategies optimize the synthesis of chiral variants or isotopically labeled analogs for mechanistic studies?

- Chiral resolution : Introduce bulky groups (e.g., cyclopropylamine) to induce diastereomerism, enabling separation via chiral HPLC .

- Isotope labeling : Deuterated pyridine (C5D5N) or 15N-pyrazole precursors can be synthesized via Pd-catalyzed cross-coupling with labeled reagents .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, minimizing side products .

Q. How do solvent polarity and proticity affect the regioselectivity of pyrazole functionalization?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitution, favoring C4-amination over C5 .

- Protic solvents (ethanol, water) : Promote tautomerization (1H ↔ 2H pyrazole), altering reactivity. For example, ethanol/water mixtures increase C3-chlorination yields by 20% via acid-mediated mechanisms .

Methodological Guidance

Q. Designing a multi-step synthesis protocol for derivatives: What are critical checkpoints for reproducibility?

- Intermediate characterization : Validate each step with LC-MS and 1H NMR (e.g., confirm iodination at pyrazole C4 before coupling ).

- Scale-up considerations : Transition from batch to flow chemistry for exothermic steps (e.g., alkylation) to maintain temperature control .

- Yield optimization : Use Design of Experiments (DoE) to model solvent/catalyst interactions and identify robust conditions .

Q. How to address low crystallinity in X-ray diffraction studies of this compound complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.